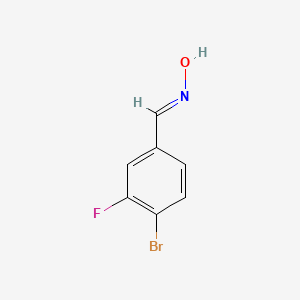

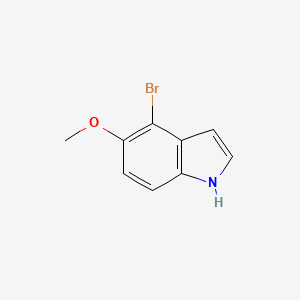

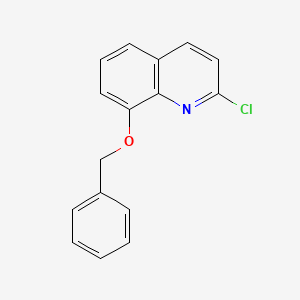

![molecular formula C7H7N3 B1289153 1H-ピロロ[3,2-b]ピリジン-5-アミン CAS No. 207849-66-9](/img/structure/B1289153.png)

1H-ピロロ[3,2-b]ピリジン-5-アミン

概要

説明

1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-amine consists of a pyrrole ring fused to a pyridine ring, with an amine group attached to the fifth position of the pyrrolopyridine core.

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been explored through various methods. One approach involves the copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been shown to yield a series of novel 1H-pyrrolo[3,2-b]pyridines with potential as inhibitors of gastric acid secretion . Another method includes the condensation of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a green organic reaction of aliphatic primary amines with 1,3-diketones promoted by H2O2 has been developed to synthesize 1H-pyrrol-3(2H)-ones, which are structurally related to 1H-pyrrolo[3,2-b]pyridin-5-amine .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been characterized using various spectroscopic techniques. For instance, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which supported the structural properties of the compound . The presence of intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds was noted, contributing to the crystal stabilization .

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives participate in various chemical reactions. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridines involves a novel synthetic route from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines has been described, showcasing the versatility of pyrrole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives are influenced by their substitution patterns. For instance, the influence of the substitution pattern in positions 1, 3, and 5 of the heterocycle on anti-secretory activity, lipophilicity, and pKa value was established for a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines . These properties are crucial for the pharmacological profile of these compounds as inhibitors of the gastric acid pump.

科学的研究の応用

製薬研究

“1H-ピロロ[3,2-b]ピリジン-5-アミン”は、製薬用途における可能性を探求されてきた化合物です。 その構造は、多くの薬理学的に活性な分子、特にキナーゼ阻害に関与する分子において重要な骨格であり、これはがん治療に不可欠です .

材料科学

材料科学では、この化合物は、新規有機材料を作成するための構成要素として使用できます。 そのユニークな構造により、特定の電子特性と光学特性を持つ材料の開発が可能になり、新しいタイプのセンサーや半導体の作成に役立つ可能性があります .

生物活性

ピロロピリジン誘導体の生物活性は、広範囲にわたって研究されてきました。 これらは、血糖値を低下させる可能性を示しており、糖尿病や関連する代謝性疾患の治療に役立つ可能性があります .

化学合成

“1H-ピロロ[3,2-b]ピリジン-5-アミン”は、化学合成において重要な中間体として役立ちます。 これは、天然物や潜在的な治療薬など、さまざまな複雑な分子を合成するために使用できます .

分析化学

この化合物は、分析化学において、他の物質を特定または定量化する標準または試薬としても使用できます。 その明確に定義された構造と特性により、さまざまな分光法およびクロマトグラフィー技術での使用に適しています .

農薬化学

農薬化学では、ピロロピリジン誘導体は、新しい殺虫剤または除草剤を開発するために使用できます。 生物系と相互作用する能力により、より選択的かつ環境に優しい化合物の作成につながる可能性があります .

神経科学研究

ピロロピリジン誘導体の神経系への影響に関する研究は、神経疾患の新しい治療法の開発につながる可能性があります。 これらの化合物は、神経伝達物質系に影響を与える可能性があり、これはアルツハイマー病やパーキンソン病などの疾患の治療でよく標的とされます .

環境科学

最後に、環境科学では、これらの化合物は、その分解産物と環境運命について研究できます。 環境中でどのように分解するかを理解することで、その長期的な影響を評価し、より持続可能な化学物質の設計を導くことができます .

Safety and Hazards

将来の方向性

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .

作用機序

Target of Action

The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-pyrrolo[3,2-b]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 1H-pyrrolo[3,2-b]pyridin-5-amine can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that 1H-pyrrolo[3,2-b]pyridin-5-amine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .

Action Environment

It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action

特性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEYQOAKBMZXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943000 | |

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207849-66-9 | |

| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207849-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

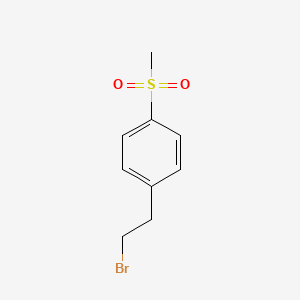

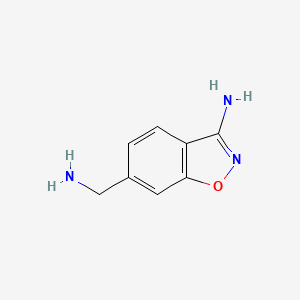

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)